molecular formula C10H19NO2 B3016500 3-(3,3-Dimethoxycyclobutyl)pyrrolidine CAS No. 2287334-04-5

3-(3,3-Dimethoxycyclobutyl)pyrrolidine

Cat. No.: B3016500
CAS No.: 2287334-04-5
M. Wt: 185.267
InChI Key: ARQHOFFIZRCYPP-UHFFFAOYSA-N
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Description

3-(3,3-Dimethoxycyclobutyl)pyrrolidine is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.267. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Pyrrolidines, such as 3-(3,3-Dimethoxycyclobutyl)pyrrolidine, play a significant role in medicinal chemistry. They are used in the synthesis of various compounds and have shown diverse biological effects. For example, pyrrolidines can be synthesized through [3+2] cycloaddition reactions, offering a method to create bioactive compounds for medical use. Such processes are vital for developing new drugs and understanding reaction mechanisms in organic chemistry (Żmigrodzka et al., 2022).

Applications in Organic Synthesis and Catalysis

  • Pyrrolidines are key heterocyclic compounds with numerous applications in organic synthesis, metal catalysis, and organocatalysis. They are especially useful as ligands for transition-metal catalysts. Recent advancements in synthesis techniques, such as the discovery of organoaluminum promoters, have facilitated the creation of complex poly-heterocyclic pyrrolidines from simple materials, demonstrating their versatility in various chemical processes (Otero-Fraga et al., 2017).

Role in Natural Product Synthesis

  • Pyrrolidine derivatives, including this compound, are often the core of many natural products with strong bioactivity profiles. Advances in synthesizing pyrrolidine-spirooxindole compounds have led to increased interest in developing these compounds as potential medicinal agents or biological probes. This showcases their importance in the field of natural product chemistry and drug discovery (Galliford & Scheidt, 2007).

Green Synthesis and Sustainable Chemistry

  • The development of green and sustainable synthesis methods for pyrrolidine compounds, including environmentally friendly reactions, is a growing area of interest. These methods prioritize high yields, eco-friendliness, and the absence of toxic solvents, underlining the movement towards more sustainable practices in chemical synthesis (Wang et al., 2018).

Drug Design and Development

  • Pyrrolidines, by virtue of their structural and chemical properties, are key intermediates in the synthesis of various drugs. Their ability to be easily modified allows for the creation of new medicinal molecules with improved biological activity. This adaptability makes them valuable in the pharmaceutical industry for designing novel therapeutic agents (Rubtsova et al., 2020).

Mechanism of Action

While the specific mechanism of action for “3-(3,3-Dimethoxycyclobutyl)pyrrolidine” is not mentioned in the search results, it’s worth noting that compounds that present the pyrrolidinic system have been considered as lead molecules, since their use in medicinal chemistry has grown during the last years .

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, H335 . It is highly flammable and causes severe skin burns and eye damage . It is harmful if swallowed or inhaled .

Future Directions

While specific future directions for “3-(3,3-Dimethoxycyclobutyl)pyrrolidine” are not mentioned in the search results, it’s worth noting that the development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Properties

IUPAC Name

3-(3,3-dimethoxycyclobutyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-12-10(13-2)5-9(6-10)8-3-4-11-7-8/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQHOFFIZRCYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)C2CCNC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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